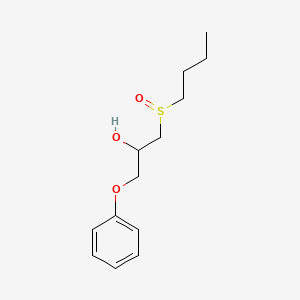
1-Butylsulfinyl-3-phenoxypropan-2-ol
Overview
Description
1-Butylsulfinyl-3-phenoxypropan-2-ol is an organic compound with the molecular formula C13H20O3S It is characterized by the presence of a butylsulfinyl group attached to a phenoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylsulfinyl-3-phenoxypropan-2-ol typically involves the reaction of 3-phenoxypropan-2-ol with a butylsulfinylating agent. One common method is the reaction of 3-phenoxypropan-2-ol with butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butylsulfinyl-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 1-Butylsulfonyl-3-phenoxypropan-2-ol.
Reduction: 1-Butylsulfanyl-3-phenoxypropan-2-ol.
Substitution: Products depend on the nucleophile used, such as 1-butylsulfinyl-3-(substituted phenoxy)propan-2-ol.
Scientific Research Applications
1-Butylsulfinyl-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butylsulfinyl-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammation.
Comparison with Similar Compounds
1-Butylsulfinyl-3-phenoxypropan-2-ol can be compared with other similar compounds such as:
1-Phenoxypropan-2-ol: Lacks the butylsulfinyl group, making it less reactive in certain chemical reactions.
1-Butylsulfanyl-3-phenoxypropan-2-ol: Contains a sulfanyl group instead of a sulfinyl group, which affects its reactivity and biological activity.
1-Butylsulfonyl-3-phenoxypropan-2-ol: Contains a sulfonyl group, making it more oxidized and potentially more reactive in oxidative reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-butylsulfinyl-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-2-3-9-17(15)11-12(14)10-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPQQMABRASPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B3846155.png)
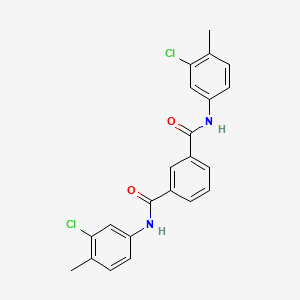
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)
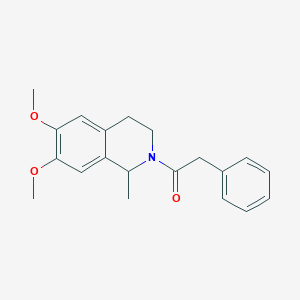
![2-{1-[4-(methylthio)benzyl]-2-piperidinyl}ethanol](/img/structure/B3846180.png)
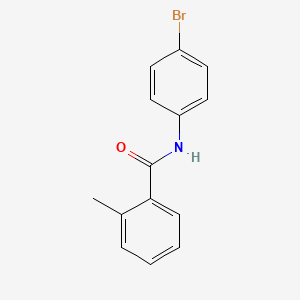
![1-[(3,5-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3846187.png)
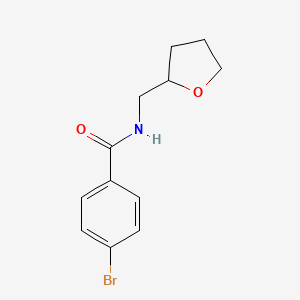
![2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B3846203.png)
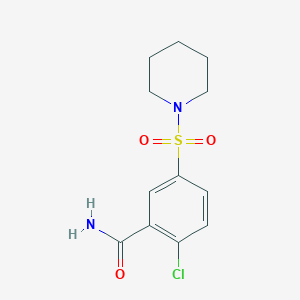

![5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3846227.png)
![2-[2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846244.png)
![2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3846246.png)
